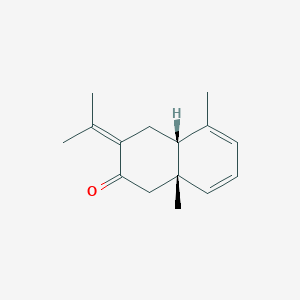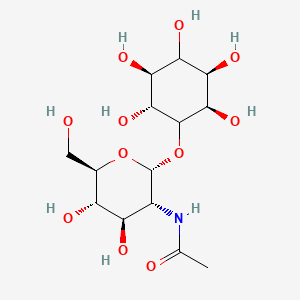
Avibactam, (+)-
Descripción general
Descripción
Avibactam, (+)- is a non-β-lactam β-lactamase inhibitor that has gained significant attention in the medical field due to its ability to combat antibiotic-resistant bacteria. It is commonly used in combination with other antibiotics, such as ceftazidime, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Avibactam works by inhibiting β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics .
Métodos De Preparación
The synthesis of Avibactam involves several steps, starting from commercially available ethyl-5-hydroxypicolinate. The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields the avibactam sodium salt on a large scale . Industrial production methods focus on cost-effectiveness and safety, avoiding high-risk preparation methods like hydrogenation .
Análisis De Reacciones Químicas
Avibactam undergoes various chemical reactions, primarily involving its interaction with β-lactamase enzymes. It forms a covalent bond with the enzyme’s active site serine, leading to the inhibition of the enzyme’s activity . This reaction is reversible, which is unique compared to other β-lactamase inhibitors . Common reagents used in these reactions include formic acid, triethylamine, and sulfonation reagents . The major product formed from these reactions is the avibactam-enzyme complex, which prevents the degradation of β-lactam antibiotics .
Aplicaciones Científicas De Investigación
Avibactam has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in combination with ceftazidime to treat severe infections caused by antibiotic-resistant bacteria . In chemistry, it serves as a model compound for studying β-lactamase inhibition mechanisms . In biology, it is used to investigate bacterial resistance mechanisms and develop new antibiotics . Industrially, avibactam is produced on a large scale for pharmaceutical use .
Mecanismo De Acción
Avibactam exerts its effects by inhibiting β-lactamase enzymes through a unique covalent and reversible mechanism . It binds to the enzyme’s active site serine, forming a carbamoyl complex that prevents the enzyme from degrading β-lactam antibiotics . This inhibition is facilitated by a proton shuttle mechanism, where a structural water molecule protonates the nucleophilic serine, stabilizing the negative charge on the aminocarbonyl oxygen . This mechanism allows avibactam to protect β-lactam antibiotics from degradation, enhancing their efficacy against resistant bacteria .
Comparación Con Compuestos Similares
Avibactam is unique among β-lactamase inhibitors due to its reversible inhibition mechanism . Similar compounds include clavulanic acid, sulbactam, and tazobactam, which are also β-lactamase inhibitors but differ in their chemical structure and inhibition mechanisms . Unlike avibactam, these compounds form irreversible bonds with β-lactamase enzymes . Other similar compounds include relebactam and vaborbactam, which are newer β-lactamase inhibitors with different spectra of activity . Avibactam’s broad-spectrum activity and reversible inhibition make it a valuable tool in combating antibiotic resistance .
Propiedades
IUPAC Name |
[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383913-01-6 | |
| Record name | Avibactam, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVIBACTAM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)





![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)

